molecular formula C12H18O3 B1253561 Sedanonic acid CAS No. 6697-07-0

Sedanonic acid

Cat. No.: B1253561
CAS No.: 6697-07-0
M. Wt: 210.27 g/mol
InChI Key: PHVSWPDOXIQPTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sedanonic acid, also known as sedanonate, belongs to the class of organic compounds known as gamma-keto acids and derivatives. These are organic compounds containing an aldehyde substituted with a keto group on the C4 carbon atom. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in green vegetables. This makes this compound a potential biomarker for the consumption of this food product.
This compound is a cyclohexenecarboxylic acid that is cyclohex-1-ene-1-carboxylic acid which is substituted by a pentanoyl group at position 6. It is an oxo carboxylic acid, an alpha,beta-unsaturated monocarboxylic acid, a ketone and a cyclohexenecarboxylic acid.

Scientific Research Applications

1. Solar Energy Conversion

Sedanonic acid derivatives have shown promise in the field of solar energy, particularly in dye-sensitized solar cells. The substitution of simple carboxylic acid with this compound in carbazole-phenothiazine dyads has been found to enhance the photovoltaic performances of these solar cells. This improvement is attributed to better energy alignment and electron injection processes facilitated by this compound derivatives (Gupta et al., 2015).

2. Chemical Synthesis and Extraction

This compound is a critical component in the synthesis of higher-order carboxylic compounds. It has been used in the reactive extraction from fermentation broths, indicating its importance in organic synthesis and industrial applications (Dhongde, De, & Wasewar, 2019).

3. Organic Chemistry and Material Science

In material science, this compound is relevant in the degradation of deep-eutectic solvents, especially in mixtures involving carboxylic acids and choline chloride. This aspect is crucial for understanding the stability and applicability of these solvents in various industrial processes (Rodriguez Rodriguez et al., 2019).

4. Natural Product Chemistry

This compound is found in natural products like the essential oil of Meum athamanticum. The isolation and characterization of this compound from natural sources contribute to our understanding of bioactive compounds in plants (Tesso, Kubeczka, & König, 2006).

Properties

CAS No.

6697-07-0

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

6-pentanoylcyclohexene-1-carboxylic acid

InChI

InChI=1S/C12H18O3/c1-2-3-8-11(13)9-6-4-5-7-10(9)12(14)15/h7,9H,2-6,8H2,1H3,(H,14,15)

InChI Key

PHVSWPDOXIQPTN-UHFFFAOYSA-N

SMILES

CCCCC(=O)C1CCCC=C1C(=O)O

Canonical SMILES

CCCCC(=O)C1CCCC=C1C(=O)O

melting_point

113°C

6697-07-0

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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